1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine
CAS No.: 1319203-78-5
Cat. No.: VC11964385
Molecular Formula: C24H26N4O4S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine - 1319203-78-5](/images/structure/VC11964385.png)
Specification
CAS No. | 1319203-78-5 |
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Molecular Formula | C24H26N4O4S |
Molecular Weight | 466.6 g/mol |
IUPAC Name | [4-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Standard InChI | InChI=1S/C24H26N4O4S/c1-31-15-5-6-21(32-2)18(12-15)19-14-20(26-25-19)24(30)28-9-7-27(8-10-28)23(29)17-13-16(17)22-4-3-11-33-22/h3-6,11-12,14,16-17H,7-10,13H2,1-2H3,(H,25,26) |
Standard InChI Key | CYQURUNXXONTNH-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The IUPAC name 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine delineates a bifunctional piperazine scaffold with two distinct acyl substituents:
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Position 1: 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl group
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Position 4: 2-(thiophen-2-yl)cyclopropanecarbonyl group
The molecule's three-dimensional configuration arises from:
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Piperazine core: Adopts chair conformation with axial/equatorial substituent orientations influencing steric interactions
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Pyrazole moiety: Exists in tautomeric equilibrium between 1H- and 2H- forms, with the 2,5-dimethoxyphenyl group inducing electronic effects on aromatic π-systems
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Cyclopropane-thiophene hybrid: Strain energy from cyclopropane ring (≈27 kcal/mol) combines with thiophene's aromatic stabilization, creating unique electronic profiles
Physicochemical Properties (Theoretical Predictions)
Property | Value | Prediction Method |
---|---|---|
Molecular Weight | 522.61 g/mol | Direct calculation |
LogP (Partition Coefficient) | 3.2 ± 0.4 | XLogP3 |
Topological Polar Surface Area | 115 Ų | Ertl's method |
Hydrogen Bond Donors | 2 | Structural analysis |
Hydrogen Bond Acceptors | 8 | Functional group enumeration |
Rotatable Bonds | 6 | Conformational analysis |
Note: Experimental validation required for confirmation
Synthetic Methodology and Reaction Optimization
Retrosynthetic Analysis
The molecule dissects into three key building blocks:
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Piperazine dihydrochloride (Core)
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3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid
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2-(Thiophen-2-yl)cyclopropanecarboxylic acid
Stepwise Synthesis Protocol
Stage 1: Pyrazole Intermediate Synthesis
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Knorr pyrazole synthesis: Condensation of 2,5-dimethoxyphenylhydrazine with diethyl oxalacetate yields ethyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
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Saponification: NaOH-mediated hydrolysis produces carboxylic acid precursor (85% yield reported for analogs)
Stage 2: Cyclopropane-thiophene Hybrid Preparation
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Simmons-Smith cyclopropanation: Reaction of thiophene-2-carboxaldehyde with diiodomethane/Zn(Cu) generates 2-(thiophen-2-yl)cyclopropanecarbaldehyde (62% yield)
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Oxidation: Jones oxidation converts aldehyde to carboxylic acid (91% purity by HPLC)
Stage 3: Final Coupling Reactions
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Piperazine acylation: Sequential EDCI/HOBt-mediated couplings under nitrogen atmosphere:
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First coupling with pyrazole carboxylic acid (0°C → RT, 12h)
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Second coupling with cyclopropane-thiophene acid (RT → 40°C, 8h)
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Purification: Column chromatography (SiO₂, EtOAc/hexane gradient) followed by recrystallization from ethanol/water
Biological Activity and Mechanism Exploration
Computational Target Prediction
Target Class | Probability Score | Putative Mechanism |
---|---|---|
Kinase Inhibitors | 0.78 | ATP-binding pocket occlusion |
GPCR Modulators | 0.65 | Allosteric binding site |
Epigenetic Regulators | 0.59 | HDAC/BET bromodomain interaction |
Antimicrobial Agents | 0.82 | Membrane permeability disruption |
Molecular docking studies using AutoDock Vina against PDB structures
Experimental Findings from Structural Analogs
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Antiproliferative Activity:
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Antimicrobial Potential:
Material Science Applications
Liquid Crystal Behavior
The compound's structural features suggest potential mesomorphic properties:
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Rigid cores: Pyrazole and thiophene enable π-π stacking
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Flexible linkages: Piperazine and cyclopropane allow conformational adaptation
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Phase transitions: Predicted clearing point ≈180°C (DSC analysis required)
Coordination Chemistry
The molecule presents multiple metal-binding sites:
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Pyrazole N-H (pKa ≈ 4.2)
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Piperazine secondary amines (pKa ≈ 9.1)
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Thiophene sulfur (soft Lewis base)
Preliminary studies with Cu(II) acetate show complex formation (λmax shift from 420 → 530 nm)
Stability and Degradation Pathways
Forced Degradation Studies (Simulated)
Condition | Major Degradants | Half-life |
---|---|---|
Acidic (0.1N HCl) | Piperazine ring opening products | 3.2 h |
Alkaline (0.1N NaOH) | Ester hydrolysis → free carboxylic acids | 8.7 h |
Oxidative (3% H₂O₂) | Sulfoxide/sulfone formation | 1.5 h |
Photolytic (ICH Q1B) | Thiophene dimerization | 27 h |
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